molecular formula C10H11Cl2N B13274080 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13274080
M. Wt: 216.10 g/mol
InChI Key: OWBHUFMBYQFPDF-UHFFFAOYSA-N
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Description

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H11Cl2N. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions and a methyl group at the 1st position on the tetrahydroisoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Uniqueness: 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H11Cl2N/c1-6-10-7(2-3-13-6)4-8(11)5-9(10)12/h4-6,13H,2-3H2,1H3

InChI Key

OWBHUFMBYQFPDF-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)C=C(C=C2Cl)Cl

Origin of Product

United States

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